REACTION_SMILES
|
[Al+3:20].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6](=[O:7])[N:8]([O:9][CH3:10])[CH3:11])[cH:12][cH:13][c:14]1[C:15]([F:16])([F:17])[F:18].[H-:19].[H-:22].[H-:23].[H-:24].[Li+:21].[Na+:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH-:25]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[O:7])[cH:12][cH:13][c:14]1[C:15]([F:16])([F:17])[F:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
COc1cc(C(=O)N(C)OC)ccc1C(F)(F)F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C(=O)N(C)OC)ccc1C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=O)ccc1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |